molecular formula C12H10BrClN2O2 B2777074 5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide CAS No. 2034261-88-4

5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide

Cat. No. B2777074
CAS RN: 2034261-88-4
M. Wt: 329.58
InChI Key: KGMQZDYAMIIWIB-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” is a chemical compound. It is related to a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .


Synthesis Analysis

The synthesis of this compound involves a series of steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H7BrClNO . The InChI code for this compound is 1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 248.51 . It is a solid at room temperature .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research on related benzamide derivatives has revealed insights into their intermolecular interactions and structural characteristics. For instance, studies on antipyrine-like derivatives, including compounds with bromo and chloro substituents, have utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand their solid-state structures. These analyses highlighted the role of hydrogen bonds, π-interactions, and electrostatic energy contributions in molecular stabilization. Such detailed structural elucidations are crucial for designing compounds with desired physical and chemical properties (Saeed et al., 2020).

Synthesis and Characterization

Significant efforts have been dedicated to synthesizing and characterizing benzamide derivatives and related compounds. For example, novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. These synthetic pathways offer insights into creating targeted molecules for potential therapeutic applications (Hebishy et al., 2020). Moreover, the creation of benzamide derivatives through microwave-promoted synthesis presents a cleaner, efficient, and faster method, suggesting practical approaches for rapid compound development (Saeed, 2009).

Biological Activity and Potential Therapeutic Applications

Several studies have explored the biological activities of benzamide derivatives, including their potential as antimicrobial and antitubercular agents. For instance, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 5-bromo variants, have shown promising antibacterial and antifungal activity, indicating the therapeutic potential of these compounds (Lamani et al., 2009). Similarly, benzamide riboside, an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), has been investigated for its anticancer properties, highlighting the diverse biological applications of benzamide derivatives (Jäger et al., 2002).

Future Directions

The future directions for “5-bromo-2-chloro-N-((5-methylisoxazol-4-yl)methyl)benzamide” could involve its use in the development of new antidiabetic drugs, given its role as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . These inhibitors are currently in preclinical and phase I studies for diabetes therapy .

properties

IUPAC Name

5-bromo-2-chloro-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-7-8(6-16-18-7)5-15-12(17)10-4-9(13)2-3-11(10)14/h2-4,6H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMQZDYAMIIWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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